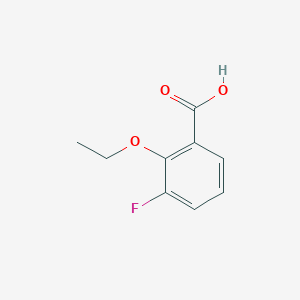

2-Ethoxy-3-fluorobenzoic acid

Description

BenchChem offers high-quality 2-Ethoxy-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLUDJWZMVNQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethoxy-3-fluorobenzoic acid chemical structure and properties

An In-depth Technical Guide to Substituted Fluorobenzoic Acids: A Case Study of 2-Ethoxy-3-fluorobenzoic Acid

Introduction

The strategic incorporation of fluorine into bioactive molecules is a foundational principle in modern drug discovery, significantly enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the versatile benzoic acid scaffold—a privileged structure in medicinal chemistry—fluorinated benzoic acid derivatives emerge as a promising class of compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][3]

This technical guide provides a comprehensive analysis of 2-Ethoxy-3-fluorobenzoic acid, a representative yet sparsely documented member of this class. Due to the limited publicly available data on this specific isomer, this guide will adopt a first-principles approach. We will deconstruct the molecule to analyze the influence of its individual functional groups (ethoxy, fluoro, and carboxylic acid) by extrapolating from well-characterized analogues. This methodology mirrors the predictive analysis undertaken by research scientists when encountering novel chemical entities, offering insights into its anticipated chemical properties, plausible synthetic routes, and potential applications.

Core Molecular Profile: 2-Ethoxy-3-fluorobenzoic Acid

The fundamental identity of 2-Ethoxy-3-fluorobenzoic acid is defined by its unique substitution pattern on the benzene ring. The ortho-ethoxy and meta-fluoro groups, relative to the carboxylic acid, create a specific electronic and steric environment that dictates its reactivity and potential biological interactions.

Chemical Structure:

The structure consists of a central benzene ring functionalized with a carboxylic acid group (-COOH) at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a fluorine atom (-F) at position 3.

Table 1: Physicochemical Properties of 2-Ethoxy-3-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | Data Not Available | N/A |

| Molecular Formula | C₉H₉FO₃ | Calculated |

| Molecular Weight | 184.17 g/mol | Calculated |

| Melting Point | Data Not Available | N/A |

| Boiling Point | Data Not Available | N/A |

| Solubility | Predicted to have moderate solubility in organic solvents.[4] | Inferred |

| pKa | Estimated to be ~3.0-3.5 | Inferred |

The Influence of Substituents on Physicochemical Properties

The properties of 2-Ethoxy-3-fluorobenzoic acid are a composite of the effects of its three functional groups. Understanding these individual contributions is key to predicting the molecule's behavior.

-

The Carboxylic Acid Group: This group defines the molecule as an acid, with a pKa value influenced by the other substituents. For comparison, the pKa of unsubstituted benzoic acid is 4.19.[5] The carboxylic acid moiety is also a critical synthetic handle, readily converted to esters, amides, or acid chlorides for further derivatization.[6]

-

The Fluorine Atom: As a highly electronegative element, the fluorine atom at the meta-position acts as an electron-withdrawing group via the inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the molecule. For context, the pKa of 2-fluorobenzoic acid is 3.27, and that of 3-fluorobenzoic acid is 3.86, both significantly more acidic than benzoic acid itself.[7][8] In a pharmaceutical context, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target proteins.[2]

-

The Ethoxy Group: The ethoxy group at the ortho-position exerts two opposing electronic effects: it is electron-withdrawing inductively but electron-donating through resonance. It also introduces significant steric bulk around the carboxylic acid, which can influence reaction rates and intermolecular interactions. The ethoxy group can increase lipophilicity, potentially improving a molecule's ability to cross biological membranes.[9]

Synthesis Strategies

Below is a representative protocol extrapolated from the synthesis of related ethoxybenzoic acids.[10] This protocol is illustrative and would require optimization for this specific target.

Experimental Protocol: Plausible Synthesis of 2-Ethoxy-3-fluorobenzoic Acid

Objective: To synthesize 2-Ethoxy-3-fluorobenzoic acid from 3-fluoro-2-hydroxybenzaldehyde.

Step 1: Williamson Ether Synthesis

-

To a stirred solution of 3-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add diethyl sulfate ((C₂H₅)₂SO₄, 1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-ethoxy-3-fluorobenzaldehyde.

Step 2: Oxidation to Carboxylic Acid

-

Dissolve the crude 2-ethoxy-3-fluorobenzaldehyde in an appropriate solvent such as aqueous tert-butanol.

-

Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), portion-wise while maintaining the temperature below 30°C with an ice bath.

-

Stir the reaction mixture at room temperature until the aldehyde is fully consumed (as monitored by TLC).

-

Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

-

Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Ethoxy-3-fluorobenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. CAS 5710-64-5: 4-Ethoxy-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis and Identification of 2-Ethoxy-3-fluorobenzoic Acid

Abstract

Introduction: The Significance of Fluorinated Benzoic Acid Scaffolds

Fluorinated benzoic acid derivatives are a cornerstone in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The ethoxy substituent, an electron-donating group, further modulates the electronic environment of the aromatic ring, influencing its reactivity and potential interactions. The specific regioisomer, 2-Ethoxy-3-fluorobenzoic acid, presents a unique substitution pattern that is of significant interest for structure-activity relationship (SAR) studies in various therapeutic areas. Given its apparent novelty, a clear and reliable method for its synthesis and characterization is paramount for enabling its investigation.

Proposed Synthesis of 2-Ethoxy-3-fluorobenzoic Acid

Two primary synthetic strategies are proposed, each with distinct advantages. The choice of route may depend on the availability of starting materials and desired scale.

Route 1: Williamson Ether Synthesis Followed by Ortho-Lithiation and Carboxylation

This route begins with the commercially available 2-fluorophenol and introduces the ethoxy group first, followed by the directed installation of the carboxylic acid moiety.

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ethers.[1][2] The subsequent ortho-directed metalation of the resulting 1-ethoxy-2-fluorobenzene leverages the directing ability of the fluorine and ethoxy groups to achieve regioselective lithiation, which is then quenched with carbon dioxide to form the desired carboxylic acid.[3][4][5]

Step 1: Synthesis of 1-Ethoxy-2-fluorobenzene

-

To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.

-

Stir the suspension for 30 minutes to facilitate the formation of the phenoxide.

-

Add iodoethane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, pour it into water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-ethoxy-2-fluorobenzene.

Step 2: Synthesis of 2-Ethoxy-3-fluorobenzoic acid

-

Prepare a solution of 1-ethoxy-2-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the internal temperature below -70°C.

-

Stir the reaction mixture at -78°C for 2 hours to ensure complete lithiation.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 1 hour. Alternatively, pour the reaction mixture over crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain 2-Ethoxy-3-fluorobenzoic acid.

Caption: Proposed synthesis of 2-Ethoxy-3-fluorobenzoic acid via Route 1.

Comprehensive Analytical Workflow for Identification and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the newly synthesized 2-Ethoxy-3-fluorobenzoic acid.

Sources

The Strategic Integration of Fluorine in Benzoic Acid Derivatives: A Technical Guide to Unlocking Biological Activity

Abstract

The strategic incorporation of fluorine into the benzoic acid scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the profound influence of fluorine's unique physicochemical properties on molecular behavior, detailing how this translates into a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antibacterial agents. This document moves beyond a simple recitation of facts, explaining the causal relationships behind structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols for synthesis and biological evaluation. Through detailed diagrams and data-rich tables, we aim to equip researchers with the foundational knowledge and practical methodologies required to innovate within this potent class of compounds.

The Rationale: Why Fluorine and Benzoic Acid?

The combination of fluorine with the benzoic acid framework is a powerful strategy in drug design. The benzoic acid moiety is a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets, while fluorine possesses a unique set of properties that make it a "superstar" substituent.

The Impact of Fluorine: The introduction of fluorine, the most electronegative element, into an organic molecule imparts significant changes to its properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased drug half-life and improved systemic exposure.[1][2]

-

Enhanced Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a target's binding pocket, thereby increasing potency.

-

Modulation of Acidity (pKa): The position of the fluorine atom on the benzoic acid ring dramatically alters the acidity of the carboxylic acid group. This is crucial for optimizing a drug's solubility, membrane permeability, and interaction with biological targets.[3]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[1]

This strategic modification of a molecule's characteristics is a key reason why fluorinated compounds have seen a rapid expansion in FDA-approved drugs in recent years.[1]

Structure-Activity Relationship (SAR): The Criticality of Fluorine's Position

The biological activity of fluorinated benzoic acid derivatives is not merely a consequence of the presence of fluorine, but is intricately linked to its position on the aromatic ring. Understanding these positional effects is fundamental to rational drug design.

The "Ortho Effect" and Acidity

The most dramatic positional effect is observed with the acidity (pKa) of the fluorobenzoic acid isomers.

-

2-Fluorobenzoic acid (ortho-isomer): This is the strongest acid of the isomers (pKa ≈ 3.27). The proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[3] This enhanced acidity can lead to stronger interactions with target proteins.[3]

-

3-Fluorobenzoic acid (meta-isomer): The fluorine atom at the meta position has a less pronounced effect on acidity (pKa ≈ 3.86), which is closer to that of benzoic acid itself.[3]

-

4-Fluorobenzoic acid (para-isomer): In the para position, the fluorine atom's inductive effect is partially counteracted by a resonance effect, resulting in a weaker acid compared to the ortho isomer (pKa ≈ 4.14).[3]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |

| pKa | 3.27 | 3.86 | 4.14 | 4.20 |

| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |

| Boiling Point (°C) | ~259 (decomposes) | ~251 | 253.6 | 249 |

| Solubility in Water | Slightly soluble | Soluble | 1200 mg/L | 3400 mg/L |

| Data compiled from multiple sources.[3] |

The choice of isomer is a critical decision in the early stages of drug design, as these fundamental physicochemical differences dictate biological activity and pharmacokinetic profiles.[3]

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acid derivatives have demonstrated a broad spectrum of biological activities, making them valuable in multiple therapeutic areas.

Anti-inflammatory Activity

Many fluorinated benzoic acid derivatives, particularly those based on an anthranilic acid (2-aminobenzoic acid) scaffold, function as potent non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Mechanism of Action: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds effectively reduce the inflammatory response.[5] Some derivatives may also modulate other inflammatory pathways, such as the NF-κB signaling pathway.[6]

Table 2: In Vitro Anticancer Activity of Selected Fluorinated Derivatives

| Compound Class/Derivative | Cell Line | IC50 Value | Reference Drug |

| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal) | 19.5 µM | - |

| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal) | 24.8 µM | - |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 µM | 5-Fluorouracil |

| Fluorinated aminophenylhydrazine 6 | A549 (Lung) | 0.64 µM | - |

| Fluoroindole-tethered chromene 13a/b | A549, PC-3, MCF-7 | 7.9–9.1 µM | - |

| Data compiled from multiple sources. | |||

| [7][8][9] |

Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Certain fluorinated benzoic acid derivatives have emerged as potent antibacterial compounds. [10] Mechanism of Action: A key mechanism for some derivatives is the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway. [11]This pathway is essential for building bacterial cell membranes and is absent in humans, making it an attractive and selective target for antibacterial drugs.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-Substituted Fluorinated Benzoic Acid Derivatives against Gram-Positive Bacteria

| Aniline Substituent | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| 3-Trifluoromethyl-4-chloro | 1 | 1 | 4 |

| 3-Trifluoromethyl-4-bromo | 0.5 | 1 | 2 |

| 3,5-Bis(trifluoromethyl) | 0.5 | 1 | 2 |

| 3,5-Dichloro-4-fluoro | 0.5 | 1 | 2 |

| Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. | |||

| [10][11] |

Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of fluorinated benzoic acid derivatives. They are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate

This protocol describes a foundational step in creating more complex derivatives.

-

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.

-

Causality: Esterification of the carboxylic acid protects it and increases its solubility in organic solvents, making it a versatile intermediate for subsequent reactions like amide coupling or reduction.

-

Materials:

-

4-fluorobenzoic acid (15 g)

-

Absolute ethanol (60 mL)

-

Concentrated sulfuric acid (H₂SO₄) (7.5 mL)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Round bottom flask (250 mL), condenser, heating mantle, separating funnel

-

Thin Layer Chromatography (TLC) plates, developing chamber (ethyl acetate/n-hexane mobile phase)

-

-

Procedure:

-

Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.

-

Dissolve the acid in 60 mL of absolute ethanol.

-

Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.

-

Validation: Monitor the reaction's progress by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

After cooling, pour the reaction mixture into a separating funnel containing cold water.

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with 10% Na₂CO₃ solution to remove any unreacted acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 4-fluorobenzoate.

-

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This is a standard colorimetric assay to assess cell viability. [12]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

-

Causality: The assay relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product via mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of living cells. [13]* Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (fluorinated benzoic acid derivative)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls (Self-Validation):

-

Negative Control: Wells with cells treated with vehicle (e.g., DMSO) only, to represent 100% viability.

-

Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [12][13] 6. Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC50 value.

-

Protocol 3: Antibacterial Activity (Broth Microdilution MIC Assay)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium. [14]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

-

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, we can identify the lowest concentration that prevents bacterial replication, a key indicator of antibacterial efficacy.

-

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. [15] 3. Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls (Self-Validation):

-

Growth Control: A well containing bacteria and broth but no compound.

-

Sterility Control: A well containing only broth to check for contamination. [15] 5. Incubate the plate at 37°C for 16-20 hours. [14] 6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

-

Conclusion and Future Outlook

Fluorinated benzoic acid derivatives represent a highly versatile and potent class of molecules in drug discovery. The strategic placement of fluorine atoms allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to enhanced metabolic stability and biological activity across diverse therapeutic areas. [1]The insights from structure-activity relationship studies continue to guide the rational design of new compounds with improved potency and selectivity. [16] The future of this field lies in the continued exploration of novel fluorination methodologies and the application of these derivatives to new and challenging biological targets. As our understanding of disease pathways deepens, the unique properties of fluorinated benzoic acids will undoubtedly be leveraged to develop the next generation of targeted and effective therapeutics.

References

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). ResearchGate. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed Central. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Medium. [Link]

-

Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023). Taylor & Francis Online. [Link]

-

Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed Central. [Link]

-

Flavonoids as anti-inflammatory agents. PubMed. [Link]

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2018). PubMed Central. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate. [Link]

-

4-Fluoro-2-(phenylamino)benzoic acid. (2024). PubMed Central. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]

-

3-Fluorobenzoic Acid. PubChem. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). PubMed Central. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. [Link]

-

4-Fluorobenzoic acid. Wikipedia. [Link]

-

Caco2 assay protocol. University of Washington. [Link]

-

Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). PubMed Central. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

MTT Cell Assay Protocol. University of Texas Health Science Center. [Link]

-

An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PubMed Central. [Link]

-

Metabolism of fluorine-containing drugs. (2016). ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

-

Caco-2 permeability assay. Creative Bioarray. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethoxy-Substituted Benzoic Acids

Introduction: The Significance of Ethoxy Substitution on Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in numerous applications, most notably in drug discovery and materials science. The strategic modification of the benzene ring with various functional groups allows for the fine-tuning of its physicochemical properties, thereby influencing its biological activity, formulation characteristics, and reactivity. Among these modifications, ethoxy substitution provides a compelling case study in the interplay of steric and electronic effects. The introduction of an ethoxy (-OCH₂CH₃) group, depending on its position (ortho, meta, or para), can significantly alter the acidity, lipophilicity, solubility, and melting point of the parent benzoic acid molecule.

This technical guide offers a comprehensive exploration of the physicochemical properties of 2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of these isomers, delves into the underlying chemical principles governing their behavior, and presents detailed experimental protocols for the determination of their key properties.

Comparative Physicochemical Properties of Ethoxybenzoic Acid Isomers

The seemingly subtle change in the position of the ethoxy group from ortho to meta to para imparts distinct and predictable changes in the physicochemical properties of the benzoic acid core. These differences are critical for applications ranging from optimizing drug-receptor interactions to controlling crystallization processes.

Data Summary

The following table summarizes the key physicochemical properties of the three ethoxybenzoic acid isomers for easy comparison.

| Property | 2-Ethoxybenzoic Acid (ortho) | 3-Ethoxybenzoic Acid (meta) | 4-Ethoxybenzoic Acid (para) | Benzoic Acid (Parent) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | C₇H₆O₂ |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol | 122.12 g/mol |

| Melting Point (°C) | 19.3-19.5[1] | 136-140[2] | 197-199[3][4] | 122.4 |

| Acidity (pKa) | ~3.6 (ortho-effect) | ~4.10 (predicted)[2] | 4.49 (predicted)[3][4] | 4.20 |

| Lipophilicity (LogP) | 1.295[1] | ~2.4 (predicted) | 2.39[3] | 1.87 |

| Water Solubility | Soluble[1] | Slightly soluble in boiling water[2] | 583 mg/L at 25°C[3][4] | 3.4 g/L at 25°C |

| Appearance | White or colorless to light yellow liquid/solid[1] | White to off-white crystalline solid[2] | White crystalline powder[5] | Colorless crystalline solid |

Analysis of Positional Isomerism on Physicochemical Properties

The trends observed in the data can be rationalized by considering the electronic and steric influences of the ethoxy group at each position.

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, increasing acidity (lowering pKa), while electron-donating groups destabilize it, decreasing acidity (raising pKa).

-

2-Ethoxybenzoic Acid (Ortho Isomer): This isomer is the most acidic of the three. This is attributed to the "ortho effect," a combination of steric and electronic factors. The bulky ethoxy group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance stabilization of the neutral carboxylic acid, making it more favorable to deprotonate.

-

3-Ethoxybenzoic Acid (Meta Isomer): In the meta position, the ethoxy group primarily exerts an electron-withdrawing inductive effect due to the oxygen atom's electronegativity. This effect stabilizes the benzoate anion, making 3-ethoxybenzoic acid more acidic than benzoic acid.

-

4-Ethoxybenzoic Acid (Para Isomer): At the para position, the ethoxy group exhibits two competing effects: an electron-withdrawing inductive effect and a stronger electron-donating resonance effect (the lone pairs on the oxygen can donate into the ring). The resonance effect dominates, destabilizing the benzoate anion and making 4-ethoxybenzoic acid the least acidic of the three isomers.

Caption: Influence of ethoxy group position on the acidity of benzoic acid.

LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity or hydrophobicity. A higher LogP value indicates greater lipophilicity. The addition of an ethoxy group generally increases the lipophilicity compared to benzoic acid due to the presence of the nonpolar ethyl group. The subtle differences between the isomers can be attributed to intramolecular interactions and polarity. 2-ethoxybenzoic acid exhibits the lowest LogP, potentially due to intramolecular hydrogen bonding between the ethoxy group and the carboxylic acid, which can increase its affinity for the aqueous phase.

The melting point is influenced by the efficiency of crystal lattice packing. 4-Ethoxybenzoic acid has a significantly higher melting point than the other two isomers. Its linear and symmetrical structure allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The ortho and meta isomers have less regular shapes, leading to less efficient packing and lower melting points.

Solubility is a complex property influenced by both the polarity of the solute and solvent, as well as the energy of the crystal lattice (for solids).

-

Water Solubility: 4-Ethoxybenzoic acid has a defined, though low, water solubility[3][4]. The ethoxy group increases the hydrophobic character compared to benzoic acid, generally reducing water solubility. The higher crystal lattice energy of the para isomer, as indicated by its high melting point, also contributes to its lower water solubility. 2-ethoxybenzoic acid is described as soluble in water, which may be enhanced by its lower melting point and potential for hydrogen bonding with water[1].

-

Organic Solvent Solubility: All three isomers are generally soluble in polar organic solvents like ethanol and methanol[2][5]. This is due to the ability of the carboxylic acid group to form hydrogen bonds with the solvent and the favorable interactions of the ethoxy and phenyl groups with the organic solvent.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally verify or determine the physicochemical properties of ethoxybenzoic acids, the following established protocols provide a robust framework.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the ethoxybenzoic acid with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of an acid. At the half-equivalence point of a titration, [A⁻] = [HA], and therefore pH = pKa.

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in deionized water.

-

Prepare a ~0.01 M solution of the ethoxybenzoic acid isomer in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Accurately record the concentration.

-

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0[6].

-

Titration:

-

Pipette a known volume (e.g., 25.00 mL) of the ethoxybenzoic acid solution into a beaker.

-

If using a co-solvent, add deionized water to ensure the pH electrode is properly immersed.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

Begin stirring gently.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

Record the pH and the total volume of NaOH added after each increment, allowing the pH to stabilize before recording.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is shaken to allow the solute to partition between the two immiscible phases until equilibrium is reached. The concentrations of the solute in each phase are then measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.

-

Pre-saturate water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol in the same manner. This is crucial to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the ethoxybenzoic acid isomer in the pre-saturated n-octanol.

-

-

Partitioning:

-

In a suitable container (e.g., a separatory funnel or a screw-cap vial), combine a known volume of the pre-saturated n-octanol containing the ethoxybenzoic acid with a known volume of the pre-saturated water.

-

Shake the container vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and facilitate partitioning.

-

Allow the container to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.

-

-

Concentration Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the ethoxybenzoic acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve for the analyte in each phase must be prepared beforehand.

-

-

Calculation:

-

Calculate the LogP using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

-

Caption: Workflow for LogP determination by the shake-flask method.

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of ethoxybenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules. The chemical shifts are influenced by the electronic environment of the nuclei, allowing for clear differentiation between the isomers.

| Assignment | 2-Ethoxybenzoic Acid (ppm) | 3-Ethoxybenzoic Acid (ppm) | 4-Ethoxybenzoic Acid (ppm) |

| ¹H NMR | |||

| -COOH | ~10.5-12.0 (br s, 1H) | ~11-12 (br s, 1H)[2] | ~11.0-12.5 (br s, 1H) |

| Ar-H | ~6.9-8.1 (m, 4H) | ~7.0-8.0 (m, 4H)[2] | ~6.9 (d, 2H), ~8.0 (d, 2H) |

| -OCH₂CH₃ | ~4.1 (q, 2H) | ~4.1 (q, 2H)[2] | ~4.1 (q, 2H) |

| -OCH₂CH₃ | ~1.4 (t, 3H) | ~1.5 (t, 3H)[2] | ~1.4 (t, 3H) |

| ¹³C NMR | |||

| -C=O | ~170 | ~171[2] | ~172 |

| Ar-C-O | ~158 | ~159[2] | ~163 |

| Ar-C-COOH | ~122 | ~131[2] | ~123 |

| Ar-C | ~114, 121, 132, 134 | ~115, 120, 122, 129[2] | ~114 (2C), 132 (2C) |

| -OCH₂CH₃ | ~64 | ~64[2] | ~64 |

| -OCH₂CH₃ | ~15 | ~15[2] | ~15 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. "br s" denotes a broad singlet, "t" a triplet, "q" a quartet, "d" a doublet, and "m" a multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The ethoxybenzoic acids will all show characteristic absorptions for the carboxylic acid and the ether linkage.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of the hydrogen-bonded dimer |

| C-H (Aromatic) | 3000-3100 | Sharp, medium to weak |

| C-H (Aliphatic) | 2850-3000 | Sharp, medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1450-1600 | Medium to weak, multiple bands |

| C-O (Ether) | 1200-1275 (Aryl-Alkyl) | Strong, sharp |

| C-O (Carboxylic Acid) | 1210-1320 | Strong, sharp |

The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.

Conclusion and Future Perspectives

The physicochemical properties of ethoxybenzoic acids are profoundly influenced by the position of the ethoxy substituent. This guide has provided a comprehensive overview of these properties, the underlying chemical principles, and robust experimental protocols for their determination. A thorough understanding of the acidity, lipophilicity, solubility, and melting point of these isomers is paramount for their effective application in drug design, where such parameters govern pharmacokinetics and pharmacodynamics, and in materials science, where they dictate material properties and performance. The data and methodologies presented herein serve as a valuable resource for scientists and researchers working with these versatile chemical building blocks. Further investigations could focus on developing a more extensive quantitative solubility database in a wider range of pharmaceutically relevant solvents and exploring the co-crystallization of these isomers to create novel materials with tailored properties.

References

-

4-Ethoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 19, 2026, from [Link]

-

4-Ethoxybenzoic acid. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

-

4-Ethoxybenzoic acid. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

-

LogP / LogD shake-flask method v1. (2024, August). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Ethoxybenzoic acid CAS#: 619-86-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Characterization of 2-Ethoxy-3-fluorobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Ethoxy-3-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this compound. The guide emphasizes not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Implications

2-Ethoxy-3-fluorobenzoic acid is a trifunctional aromatic compound. Its spectroscopic signature is a composite of the contributions from the carboxylic acid, the ethoxy group, and the fluorine substituent on the benzene ring. Understanding the interplay of these groups is paramount for accurate spectral interpretation. The electron-withdrawing nature of the fluorine and carboxylic acid groups, coupled with the electron-donating effect of the ethoxy group, creates a unique electronic environment that is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Ethoxy-3-fluorobenzoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-Ethoxy-3-fluorobenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water. |

| Aromatic (Ar-H) | 6.8 - 8.0 | Multiplets | 3H | The three aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. Their specific chemical shifts are influenced by the electronic effects of the three substituents. |

| Methylene (-OCH₂CH₃) | 4.0 - 4.3 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, which deshields them. They are split into a quartet by the three neighboring methyl protons.[1] |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | 3H | These protons are split into a triplet by the two neighboring methylene protons.[2] |

Table 1: Predicted ¹H NMR Spectral Data for 2-Ethoxy-3-fluorobenzoic acid.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard to simplify the spectrum to a series of singlets for each unique carbon. However, given the presence of fluorine, C-F coupling will be observed.[3][4]

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J_CF, Hz) | Rationale |

| Carboxylic Acid (-C OOH) | 165 - 175 | ⁴J_CF ≈ 2-4 Hz | The carbonyl carbon is significantly deshielded. A small four-bond coupling to fluorine may be observed. |

| Aromatic (Ar-C -F) | 155 - 165 | ¹J_CF ≈ 240-260 Hz | The carbon directly bonded to fluorine will show a large one-bond coupling and will be significantly deshielded.[5][6] |

| Aromatic (Ar-C -OCH₂CH₃) | 145 - 155 | ²J_CF ≈ 20-25 Hz | The carbon bearing the ethoxy group will exhibit a two-bond coupling to fluorine. |

| Aromatic (Ar-C -COOH) | 120 - 130 | ²J_CF ≈ 20-25 Hz | The carbon attached to the carboxylic acid group will show a two-bond coupling to fluorine. |

| Aromatic (Ar-CH) | 115 - 135 | ³J_CF or ⁴J_CF ≈ 3-10 Hz | The remaining aromatic carbons will show smaller three- or four-bond couplings to fluorine. |

| Methylene (-OC H₂CH₃) | 60 - 70 | No C-F coupling | This carbon is deshielded by the adjacent oxygen. |

| Methyl (-OCH₂C H₃) | 14 - 16 | No C-F coupling | A typical upfield signal for a methyl group. |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Ethoxy-3-fluorobenzoic acid.

Infrared (IR) Spectroscopy

Experimental Protocol:

IR spectroscopy is a rapid and simple technique for identifying functional groups. The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.

Interpretation of the IR Spectrum:

The IR spectrum of 2-Ethoxy-3-fluorobenzoic acid will be dominated by absorptions from the carboxylic acid group.

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad | This broadness is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][8][9] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Sharp | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Sharp | Stretching vibrations of the C-H bonds in the ethoxy group. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Sharp | The carbonyl stretch is a very intense and characteristic absorption for carboxylic acids.[10][11] |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Sharp | Stretching vibrations within the benzene ring. |

| C-O (Carboxylic Acid/Ether) | 1210 - 1320 | Strong | Sharp | Overlapping stretching vibrations from the C-O single bonds of the carboxylic acid and the ether linkage.[7] |

| C-F | 1000 - 1100 | Strong | Sharp | The C-F stretching vibration typically appears in this region. |

Table 3: Predicted Infrared Absorption Frequencies for 2-Ethoxy-3-fluorobenzoic acid.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this type of compound. The sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.17 g/mol ). The fragmentation pattern will provide structural clues.

Caption: Plausible fragmentation pathways for 2-Ethoxy-3-fluorobenzoic acid in EI-MS.

Key Expected Fragments:

-

m/z = 184 (M⁺): The molecular ion peak.

-

m/z = 167: Loss of a hydroxyl radical (-OH) from the carboxylic acid.

-

m/z = 155: Loss of an ethyl radical (-C₂H₅) from the ethoxy group.

-

m/z = 139: This can arise from two pathways: loss of an ethoxy radical (-OC₂H₅) or loss of the carboxyl group (-COOH).

-

m/z = 123: A common fragment for fluorobenzoic acid derivatives, potentially arising from the loss of carbon monoxide (CO) from the m/z 139 ion.[12][13]

Conclusion

The spectroscopic characterization of 2-Ethoxy-3-fluorobenzoic acid requires a multi-technique approach. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the influence of the fluorine substituent. IR spectroscopy confirms the presence of the key carboxylic acid and other functional groups. Mass spectrometry establishes the molecular weight and offers corroborating structural evidence through its fragmentation pattern. By integrating the data from these techniques, a comprehensive and unambiguous structural elucidation can be achieved, ensuring the identity and purity of this important chemical entity.

References

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry.

-

Berzins, A., Semjonova, A., Actins, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

- What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase.

- Doc Brown's Chemistry. (n.d.).

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024, October 11). Echemi.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

-

Berzins, A., Semjonova, A., Actins, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.

- Forbes, W. F., & Sheratte, M. B. (1955). Ultraviolet absorption spectra of substituted benzoic acids and phenyl benzoates. Canadian Journal of Chemistry, 33(11), 1829-1839.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz

- Berzins, A., et al. (2021).

- Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek.

- 13C NMR of Fluorinated Organics. (2007, October 9). University of Ottawa NMR Facility Blog.

- Mass Spectrometry: Fragment

- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.

- 13C NMR of fluorinated arom

- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.

- Saunders, L. K., et al. (2018).

- 18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.

- Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. tutorchase.com [tutorchase.com]

- 9. echemi.com [echemi.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pharmacy180.com [pharmacy180.com]

Solubility profile of 2-Ethoxy-3-fluorobenzoic acid in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2-Ethoxy-3-fluorobenzoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Ethoxy-3-fluorobenzoic acid. Rather than presenting a static set of data, this document serves as a methodological whitepaper, equipping the user with the theoretical knowledge and practical protocols necessary to generate a robust and reliable solubility profile for this compound and others like it.

The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's manufacturability, formulation, and ultimate bioavailability.[1][2][3] Poor solubility can lead to unpredictable results in early-stage in vitro assays, complicate formulation efforts, and result in poor absorption, thereby jeopardizing the entire development pipeline.[2]

This guide focuses on 2-Ethoxy-3-fluorobenzoic acid, a molecule whose structural motifs—a carboxylic acid, an ether linkage, and fluorine substituents—suggest a nuanced solubility behavior that warrants careful, systematic investigation. Understanding its solubility across a range of organic solvents is essential for designing crystallization processes, developing stable formulations, and predicting its behavior in biological systems.

Predicted Physicochemical Profile of 2-Ethoxy-3-fluorobenzoic Acid

While specific experimental data for 2-Ethoxy-3-fluorobenzoic acid is not widely published, we can infer its key physicochemical characteristics based on its structure and comparison to analogous compounds like 2-fluorobenzoic acid.[4]

-

Structure: 2-Ethoxy-3-fluorobenzoic acid possesses a carboxylic acid group, making it a weak acid. The ethoxy group and the fluorine atom introduce polarity and the potential for specific solvent interactions.

-

pKa: The carboxylic acid group is the primary ionizable center. The presence of an electron-withdrawing fluorine atom on the aromatic ring is expected to lower the pKa compared to benzoic acid, making it slightly more acidic. The pH of the medium will significantly affect the solubility of ionizable compounds.[5][6]

-

Polarity and Hydrogen Bonding: The molecule has both hydrogen bond donor (the carboxylic acid -OH) and acceptor (the carboxylic acid C=O, the ether oxygen, and the fluorine atom) sites. This structure allows for complex interactions with both protic and aprotic solvents. Its overall polarity will be a balance of the nonpolar benzene ring and the polar functional groups.

-

Crystallinity: As a solid, the energy required to overcome the crystal lattice forces (related to its melting point) will be a key factor in the dissolution process.[7]

Understanding these intrinsic properties is the first step in designing a logical and efficient solubility study. They allow us to predict which solvents are likely to be effective and explain the resulting experimental data.

The Thermodynamic Basis of Solubility

Solubility is a state of thermodynamic equilibrium where the chemical potential of the solute in its solid state is equal to its chemical potential in the saturated solution.[7] The process can be broken down into three conceptual steps:

-

Lattice Energy: Energy is required to break the solute-solute interactions in the crystal lattice.

-

Cavitation Energy: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Solvation Energy: Energy is released when the solute molecule forms new solute-solvent interactions.

The overall enthalpy of dissolution determines whether solubility increases or decreases with temperature.[7] For most solids, this process is endothermic, meaning solubility increases with temperature. The interplay of these forces is what dictates the final solubility value, which can be predicted using thermodynamic models like the General Solubility Equation or more complex quantum chemistry-based methods.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[10][11] It is a robust and reliable technique that ensures a true equilibrium is reached.[10]

Detailed Step-by-Step Shake-Flask Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 2-Ethoxy-3-fluorobenzoic acid in a selected organic solvent at a controlled temperature.

Materials:

-

2-Ethoxy-3-fluorobenzoic acid (crystalline powder)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 2-Ethoxy-3-fluorobenzoic acid to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.[5]

-

Solvent Addition: Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[5] Allow the mixture to shake for at least 24-48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is achieved.[1][5] A preliminary time-course study can be run to confirm the point at which the concentration plateaus.

-

Phase Separation: After equilibration, remove the vial and let it stand for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (determined in section 4.2).

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy.

Analytical Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid, sensitive, and widely accessible technique for quantifying the concentration of chromophoric compounds like 2-Ethoxy-3-fluorobenzoic acid.[12][13]

Procedure for Creating a Calibration Curve:

-

Prepare Stock Solution: Accurately weigh a small amount of 2-Ethoxy-3-fluorobenzoic acid and dissolve it in a known volume of the solvent to create a concentrated stock solution.

-

Prepare Standard Solutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measure Absorbance: Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot Curve: Plot absorbance versus concentration. The resulting graph should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λ_max.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of 2-Ethoxy-3-fluorobenzoic acid in the solvent.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility in different solvents.

Table 1: Solubility of 2-Ethoxy-3-fluorobenzoic Acid in Various Organic Solvents at 25°C

| Solvent Category | Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Protic | Ethanol | 24.5 | 5.2 | [Experimental Data] | [Calculated Data] |

| Methanol | 32.7 | 6.6 | [Experimental Data] | [Calculated Data] | |

| Isopropanol | 19.9 | 4.3 | [Experimental Data] | [Calculated Data] | |

| Aprotic Polar | Acetone | 20.7 | 5.4 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 37.5 | 6.2 | [Experimental Data] | [Calculated Data] | |

| Ethyl Acetate | 6.0 | 4.3 | [Experimental Data] | [Calculated Data] | |

| Non-Polar | Toluene | 2.4 | 2.3 | [Experimental Data] | [Calculated Data] |

| Heptane | 1.9 | 0.0 | [Experimental Data] | [Calculated Data] |

Interpretation: The trends observed in the data should be analyzed in the context of "like dissolves like."[14]

-

High solubility in polar protic solvents like ethanol would be expected due to hydrogen bonding with the carboxylic acid group.

-

Moderate to high solubility in polar aprotic solvents like acetone would be driven by dipole-dipole interactions.

-

Low solubility in non-polar solvents like heptane would be anticipated due to the molecule's overall polarity.[14]

Visualizing the Workflow and Influencing Factors

Diagrams can effectively summarize complex processes and relationships.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

-

Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

-

How do you perform the shake flask method to determine solubility? Quora.

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

-

Spectroscopic Techniques - Solubility of Things. Solubility of Things.

-

Shake-Flask Solubility Assay. Enamine.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society.

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation.

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.

-

solubility experimental methods.pptx. Slideshare.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero.

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

-

Spectroscopic Analysis. EBSCO.

-

4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. PubChem.

-

2-Amino-3-ethoxy-6-fluorobenzoic acid. ChemScene.

-

3-Bromo-2-ethoxy-6-fluorobenzoic acid. Sigma-Aldrich.

-

Chemical Properties of 2-Fluorobenzoic acid, oct-3-en-2-yl ester. Cheméo.

-

2-Fluorobenzoic acid. Grokipedia.

-

4.4 Solubility. Chemistry LibreTexts.

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. pharmajournal.net [pharmajournal.net]

- 4. grokipedia.com [grokipedia.com]

- 5. quora.com [quora.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Potential applications of novel fluorobenzoic acid compounds in research

An In-Depth Technical Guide to the Research Applications of Novel Fluorobenzoic Acid Compounds

Authored by: A Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the myriad of fluorinated scaffolds, fluorobenzoic acids represent a uniquely versatile class of compounds. The introduction of one or more fluorine atoms onto the benzoic acid core dramatically alters its physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications are not trivial; they provide a powerful toolkit for researchers to fine-tune molecular behavior, leading to significant advancements across diverse scientific disciplines. This guide synthesizes field-proven insights into the core applications of these compounds, focusing on their transformative potential in medicinal chemistry and materials science. We will explore the causal relationships behind their enhanced performance, provide validated experimental protocols, and present a forward-looking perspective on this dynamic area of research.

The Fluorine Advantage: Fundamental Principles in Benzoic Acid Scaffolds

The utility of fluorobenzoic acids stems from the unique properties of the fluorine atom itself:

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and altering its ability to participate in hydrogen bonding.[2]

-

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[1][3] This is a critical parameter in drug design for optimizing pharmacokinetic profiles.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of enzymatic degradation, particularly by cytochrome P450 enzymes, thereby extending the half-life of a drug candidate.[2][5][6]

-

Conformational Control: Due to its specific steric and electronic demands, fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that enhances binding affinity to a biological target.[1]

These fundamental effects form the basis for the diverse applications of fluorobenzoic acid derivatives. The logical relationship between fluorine substitution and improved molecular properties is a key driver for their synthesis and evaluation in research.

Caption: Logical flow of how fluorine substitution on a benzoic acid scaffold impacts properties and outcomes.

Applications in Medicinal Chemistry and Drug Discovery

Fluorobenzoic acids are indispensable building blocks in modern medicinal chemistry, serving as key intermediates for active pharmaceutical ingredients (APIs) across numerous therapeutic areas, including oncology, inflammation, and cardiovascular disease.[4][7]

Enzyme Inhibition

Derivatives of fluorobenzoic acids have shown significant promise as potent enzyme inhibitors. The fluorine atom can enhance binding to the active site and improve metabolic resistance, leading to more effective and durable therapeutic agents.[8]

A notable application is in the development of cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's.[8] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase levels of the neurotransmitter acetylcholine in the brain. The 2-fluorobenzoyl moiety, for instance, has been incorporated into compounds demonstrating potent inhibitory activity against both enzymes.[8]